Cas no 790-82-9 (Bis(4-acetylphenyl)methane)

Bis(4-acetylphenyl)methane structure
Bis(4-acetylphenyl)methane structure
Nome do Produto:Bis(4-acetylphenyl)methane
N.o CAS:790-82-9
MF:C17H16O2
MW:252.307744979858
MDL:MFCD00053708
CID:570217
PubChem ID:238625

Bis(4-acetylphenyl)methane Propriedades químicas e físicas

Nomes e Identificadores

    • Ethanone,1,1'-(methylenedi-4,1-phenylene)bis-
    • 1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone
    • 4,4'-DiacetyldiphenylMethane
    • Bis(4-acetylphenyl)methane
    • 4.4'-Diacetyl-diphenylmethan
    • 41.4'1-Dioxo-4.4'-diaethyl-diphenylmethan
    • NSC-43085
    • SCHEMBL6859304
    • FT-0676442
    • 1-[4-(4-Acetylbenzyl)phenyl]ethanone
    • FS-4466
    • 1,1'-(Methylenebis(4,1-phenylene))bis(ethan-1-one)
    • DTXSID60285876
    • CHEMBL1567845
    • UTELZOWACOGDKG-UHFFFAOYSA-N
    • SR-01000393252-1
    • SMR000304506
    • 790-82-9
    • SR-01000393252
    • HMS2590M08
    • NSC43085
    • MFCD00053708
    • AKOS001570587
    • 1-[4-(4-Acetylbenzyl)phenyl]ethanone #
    • 1-[4-(4-ACETYLBENZYL)PHENYL]-1-ETHANONE
    • MLS000719977
    • CS-0357992
    • MDL: MFCD00053708
    • Inchi: InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3
    • Chave InChI: UTELZOWACOGDKG-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C

Propriedades Computadas

  • Massa Exacta: 252.11500
  • Massa monoisotópica: 252.115
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 286
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3
  • Superfície polar topológica: 34.1A^2

Propriedades Experimentais

  • Densidade: 1.088
  • Ponto de Fusão: 93°C
  • Ponto de ebulição: 423.2°C at 760 mmHg
  • Ponto de Flash: 158.2°C
  • Índice de Refracção: 1.565
  • PSA: 34.14000
  • LogP: 3.68260

Bis(4-acetylphenyl)methane Informações de segurança

  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT

Bis(4-acetylphenyl)methane Dados aduaneiros

  • CÓDIGO SH:2914399090
  • Dados aduaneiros:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Bis(4-acetylphenyl)methane Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
018493-25g
4,4'-Diacetyldiphenylmethane
790-82-9 98%
25g
£262.00 2022-02-28
TRC
A166035-250mg
Bis(4-acetylphenyl)methane
790-82-9
250mg
$ 50.00 2022-06-08
TRC
A166035-2.5g
Bis(4-acetylphenyl)methane
790-82-9
2.5g
$ 135.00 2022-06-08
A2B Chem LLC
AH52220-25g
4,4'-DIACETYLDIPHENYLMETHANE
790-82-9 98%
25g
$395.00 2024-04-19
A2B Chem LLC
AH52220-5g
4,4'-DIACETYLDIPHENYLMETHANE
790-82-9 98%
5g
$158.00 2024-04-19
Fluorochem
018493-5g
4,4'-Diacetyldiphenylmethane
790-82-9 98%
5g
£65.00 2022-02-28
Cooke Chemical
LN9084058-500mg
1,1''-(Methylenebis(4,1-phenylene))bis(ethan-1-one)
790-82-9 98%
500mg
RMB 117.60 2025-02-20
Fluorochem
018493-1g
4,4'-Diacetyldiphenylmethane
790-82-9 98%
1g
£14.00 2021-07-02
Cooke Chemical
LN9084058-5g
1,1''-(Methylenebis(4,1-phenylene))bis(ethan-1-one)
790-82-9 98%
5g
RMB 431.20 2025-02-20
Cooke Chemical
LN9084058-1g
1,1''-(Methylenebis(4,1-phenylene))bis(ethan-1-one)
790-82-9 98%
1g
RMB 140.00 2025-02-20

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